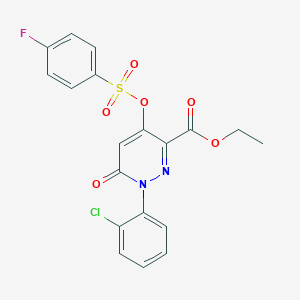
Ethyl 1-(2-chlorophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(2-chlorophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C19H14ClFN2O6S and its molecular weight is 452.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-(2-chlorophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the current understanding of the biological activity of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine ring, sulfonyl group, and various aromatic substituents. Its molecular formula is C₁₈H₁₄ClFNO₅S, and its systematic name reflects its intricate substitutions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant activity against various pathogens.
In Vitro Studies
A study evaluating related compounds reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . These derivatives displayed not only bactericidal properties but also significant antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction assays.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | Not specified | Bactericidal |
| Ciprofloxacin | Not specified | Not specified | Antibiotic |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds in this class has been suggested through various assays. Compounds structurally similar to this compound have shown promise in inhibiting pro-inflammatory cytokines in vitro.
Case Studies
In one notable study, a derivative exhibited a significant reduction in tumor necrosis factor-alpha (TNF-α) production in human macrophages when tested at concentrations as low as 10 μM. This suggests that modifications to the compound may enhance its anti-inflammatory efficacy .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial replication.
- Synergistic Effects : Some derivatives exhibit synergistic effects with existing antibiotics, reducing MIC values significantly when combined with drugs like Ketoconazole .
- Biofilm Disruption : The ability to disrupt biofilm formation is critical for treating chronic infections where biofilms are prevalent.
Toxicity and Safety Profile
Toxicological assessments indicate that compounds in this category generally exhibit low cytotoxicity, with IC50 values exceeding 60 μM for cell lines tested . Hemolytic activity was also low, indicating a favorable safety profile for potential therapeutic applications.
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(4-fluorophenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O6S/c1-2-28-19(25)18-16(29-30(26,27)13-9-7-12(21)8-10-13)11-17(24)23(22-18)15-6-4-3-5-14(15)20/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEATZLTGOVSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














